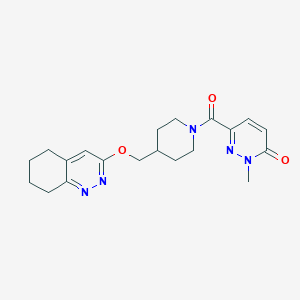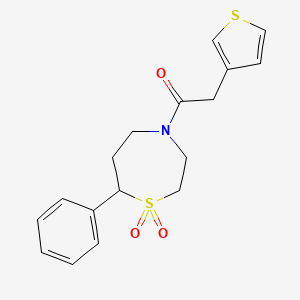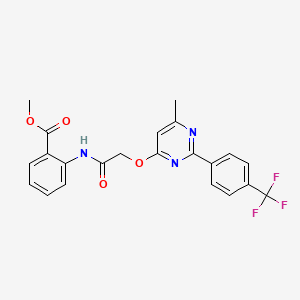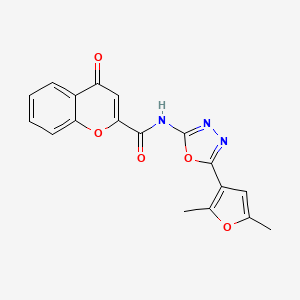
2-methyl-6-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-6-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-6-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-6-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Antimycobacterial Agents
Research on related compounds has demonstrated potential antimycobacterial activity, which suggests that derivatives like 2-methyl-6-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one could be explored for treating Mycobacterium tuberculosis. Studies have shown that novel fluoroquinolones exhibit activity comparable to sparfloxacin in mice against Mycobacterium tuberculosis H37Rv, which indicates the potential of similar compounds in antimycobacterial therapy (Shindikar & Viswanathan, 2005).
Synthesis and Properties for Pharmacological Activities
Research into the synthesis and properties of related compounds has led to the discovery of molecules with pharmacological activities. For instance, the study of N-phenyl derivatives of 1,4-dioxo(1,4,5-trioxo)-1,2,3,4-tetra(1,2,3,4,5,6-hexa) hydropyrido-[3,4-d]pyridazines has revealed compounds that exhibit pharmacological activity, suggesting similar potential for the compound (Śladowska et al., 1998).
Antituberculosis and Antiplasmodial Activities
Compounds with structural similarities have shown promising antituberculosis and antiplasmodial activities. This indicates a research avenue for the compound 2-methyl-6-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one, as exploring its efficacy in this domain could yield new therapeutic agents (Rukachaisirikul et al., 2004).
Chemical Synthesis and Derivatives Exploration
The compound's complex structure encourages exploration in chemical synthesis and derivatives, aiming to optimize biological activity and discover new pharmacological properties. Studies on similar compounds have led to innovative synthesis methods and identified potential for diverse biological activities (Kumar et al., 2008).
properties
IUPAC Name |
2-methyl-6-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-24-19(26)7-6-17(23-24)20(27)25-10-8-14(9-11-25)13-28-18-12-15-4-2-3-5-16(15)21-22-18/h6-7,12,14H,2-5,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMDIMZPGVWVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanyl-1H-benzimidazole](/img/structure/B2754740.png)
![N-(4-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2754741.png)

![N-(Cyclopropylmethyl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2754744.png)

![[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B2754749.png)

![(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2754751.png)


![8-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2754759.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2754761.png)